1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea
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Overview
Description
1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzhydryl group attached to a urea moiety, which is further linked to a cyclopentylpiperidine structure. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of Benzhydryl Chloride: Benzhydrol is reacted with thionyl chloride to produce benzhydryl chloride.
Synthesis of Piperidine Intermediate: Cyclopentylamine is reacted with piperidine to form the cyclopentylpiperidine intermediate.
Coupling Reaction: The benzhydryl chloride is then reacted with the cyclopentylpiperidine intermediate in the presence of a base to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticonvulsant and antihistaminic properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The benzhydryl group is known to interact with various receptors, while the piperidine moiety can modulate neurotransmitter activity. These interactions can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea can be compared with other similar compounds, such as:
1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine: This compound shares a similar benzhydryl group but differs in the piperidine linkage.
1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: This derivative features a benzhydryl group attached to a piperazine ring with a nitro-benzenesulfonyl substituent.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-benzhydryl-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O/c29-25(26-19-20-15-17-28(18-16-20)23-13-7-8-14-23)27-24(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-6,9-12,20,23-24H,7-8,13-19H2,(H2,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAGFUGFZXNRHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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